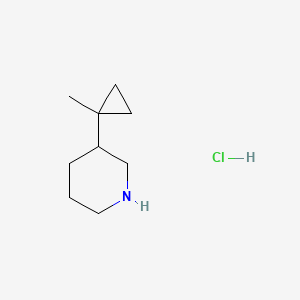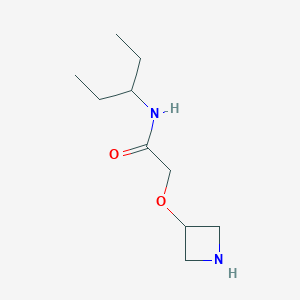
2-(3-Chloro-2-methylpropyl)-1-ethyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethylimidazole with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(2-methylpropyl)-1-ethyl-1H-imidazole.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted alkyl chain and the imidazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylpropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-methylimidazole: Lacks the chloro-substituted alkyl chain, affecting its reactivity and biological activity.
2-(3-Bromo-2-methylpropyl)-1-ethyl-1H-imidazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-1-ethylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-5-4-11-9(12)6-8(2)7-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PBMGIYVZOZAARU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
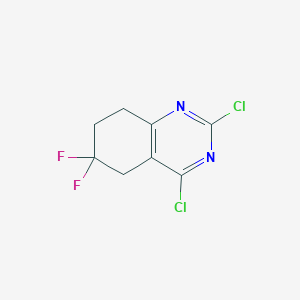
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
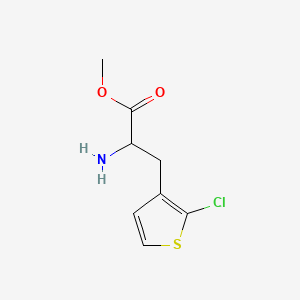
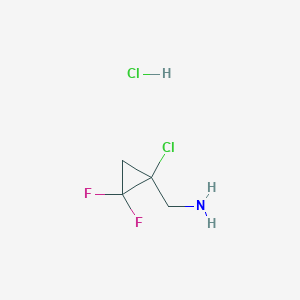
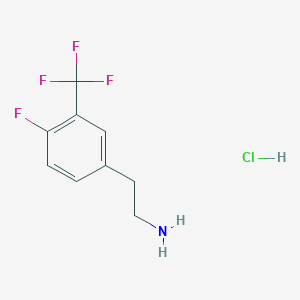
![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
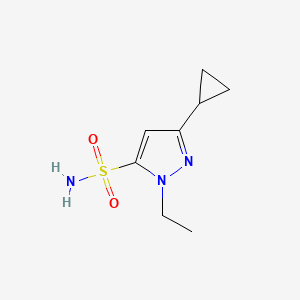


![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)
